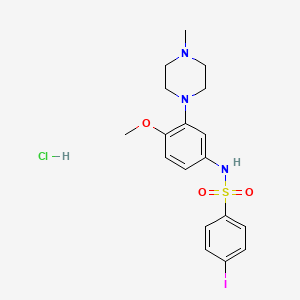

SB 258585 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SB258585 ist eine Verbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Sie ist bekannt für ihre Rolle als potenter, selektiver und oral aktiver Antagonist des 5-Hydroxytryptamin-Rezeptors 6 (5-HT6-Rezeptor). Die Verbindung weist eine hohe Affinität für diesen Rezeptor auf, mit einem Ki-Wert von 8,9 nM . SB258585 wird häufig in seiner radiomarkierten Form verwendet, um die Verteilung von 5-HT6-Rezeptoren im Gehirn zu kartieren . In Tierstudien zeigte sie ein Potenzial für nootropische, antidepressive und anxiolytische Wirkungen .

Herstellungsmethoden

Die Synthese von SB258585 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von SB258585 wird durch eine Reihe von Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Einführung von funktionellen Gruppen: Funktionelle Gruppen wie die Methoxygruppe und der Piperazinring werden durch Substitutionsreaktionen eingeführt.

Letzte Modifikationen:

Industrielle Produktionsmethoden für SB258585 sind nicht gut dokumentiert, da es hauptsächlich in Forschungsumgebungen verwendet wird. Die Synthese folgt im Allgemeinen Standardverfahren der organischen Chemie und kann die Verwendung von automatisierten Synthesegeräten für die großtechnische Produktion beinhalten.

Wissenschaftliche Forschungsanwendungen

SB258585 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaftliche Forschung: SB258585 wird verwendet, um die Verteilung und Funktion von 5-HT6-Rezeptoren im Gehirn zu untersuchen.

Psychopharmakologie: SB258585 hat in Tierstudien antidepressive und anxiolytische Wirkungen gezeigt, was auf ein potenzielles Einsatzgebiet bei der Entwicklung neuer Behandlungen für affektive Störungen hindeutet.

Arzneimittelentwicklung: Die Verbindung wird als Referenzstandard bei der Entwicklung neuer 5-HT6-Rezeptorantagonisten verwendet.

Wirkmechanismus

SB258585 übt seine Wirkung aus, indem es selektiv an den 5-HT6-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der hauptsächlich im zentralen Nervensystem exprimiert wird, insbesondere im Hippocampus und Kortex . Durch Blockierung des 5-HT6-Rezeptors moduliert SB258585 die Freisetzung von Neurotransmittern wie Acetylcholin, Dopamin und Glutamat, die an der kognitiven und stimmungsregulierenden Regulation beteiligt sind . Die hohe Affinität der Verbindung für den 5-HT6-Rezeptor und ihre Selektivität gegenüber anderen Serotonin-Rezeptorsubtypen tragen zu ihrer Wirksamkeit in Forschungsanwendungen bei .

Wirkmechanismus

Target of Action

SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .

Mode of Action

As an antagonist, SB 258585 hydrochloride binds to the 5-HT6 receptor and blocks its activation by serotonin . This prevents the receptor from triggering the intracellular signaling pathways normally activated by serotonin . The compound has a high affinity for the 5-HT6 receptor, binding highly to a single receptor population in a human cell line that recombines 5-HT6 receptors .

Biochemical Pathways

The 5-HT6 receptor is known to modulate the release of various neurotransmitters, including dopamine and glutamate . Therefore, by blocking the 5-HT6 receptor, SB 258585 hydrochloride can influence several neurotransmitter systems and their associated biochemical pathways . The specific pathways affected by sb 258585 hydrochloride and their downstream effects are complex and may vary depending on the specific physiological or pathological context .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of SB 258585 hydrochloride would need to be determined through further pharmacokinetic studies.

Result of Action

SB 258585 hydrochloride and other 5-HT6 antagonists have been shown to produce nootropic (cognitive-enhancing) effects in animal studies . They have also been associated with antidepressant and anxiolytic effects . These compounds have been proposed as potential novel treatments for cognitive disorders such as schizophrenia and Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

SB 258585 hydrochloride plays a crucial role in biochemical reactions involving the 5-HT6 receptor. It binds with high affinity to the 5-HT6 receptor, which is a G-protein-coupled receptor (GPCR) involved in neurotransmission. The interaction between SB 258585 hydrochloride and the 5-HT6 receptor inhibits the receptor’s activity, thereby modulating the downstream signaling pathways. This compound is often used to label recombinant and natural 5-HT6 receptors in various cell lines .

Cellular Effects

SB 258585 hydrochloride has significant effects on various types of cells and cellular processes. By antagonizing the 5-HT6 receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit nootropic effects, enhancing cognitive functions in animal models. Additionally, it has antidepressant and anxiolytic effects, making it a potential candidate for treating cognitive disorders such as schizophrenia and Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of SB 258585 hydrochloride involves its binding to the 5-HT6 receptor, thereby inhibiting the receptor’s activity. This inhibition affects the downstream signaling pathways, including the cAMP-PKA pathway, which plays a role in regulating various cellular functions. The compound’s selective antagonism of the 5-HT6 receptor leads to changes in gene expression and modulation of neurotransmitter release, contributing to its observed effects on cognition and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 258585 hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C. In solution, it remains stable for up to six months at -80°C and one month at -20°C. Long-term studies have shown that SB 258585 hydrochloride maintains its efficacy in modulating 5-HT6 receptor activity over extended periods .

Dosage Effects in Animal Models

The effects of SB 258585 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits nootropic and anxiolytic effects, improving cognitive functions and reducing anxiety-like behaviors. At higher doses, it may cause adverse effects, including potential toxicity. Studies have demonstrated a dose-dependent response, with optimal effects observed at moderate dosages .

Metabolic Pathways

SB 258585 hydrochloride is involved in metabolic pathways related to the 5-HT6 receptor. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound’s antagonism of the 5-HT6 receptor affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, SB 258585 hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s high affinity for the 5-HT6 receptor ensures its effective localization and accumulation at the target sites. This selective distribution enhances its efficacy in modulating receptor activity and producing the desired pharmacological effects .

Subcellular Localization

SB 258585 hydrochloride exhibits specific subcellular localization, primarily targeting the 5-HT6 receptor on the cell membrane. The compound’s binding to the receptor is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This precise localization is essential for its activity and function in modulating receptor-mediated signaling pathways .

Vorbereitungsmethoden

The synthesis of SB258585 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of SB258585 is synthesized through a series of reactions, including condensation and cyclization reactions.

Introduction of functional groups: Functional groups such as the methoxy group and the piperazine ring are introduced through substitution reactions.

Final modifications:

Industrial production methods for SB258585 are not well-documented, as it is primarily used in research settings. the synthesis generally follows standard organic chemistry techniques and may involve the use of automated synthesis equipment for large-scale production.

Analyse Chemischer Reaktionen

SB258585 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Einführung funktioneller Gruppen wie der Methoxygruppe und des Piperazinrings beinhaltet Substitutionsreaktionen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu modifizieren.

Kondensationsreaktionen: Diese Reaktionen werden verwendet, um die Kernstruktur der Verbindung zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind:

Substitutionsreaktionen: Reagenzien wie Alkylhalogenide und Amine werden unter basischen Bedingungen verwendet.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid und Natriumborhydrid werden unter kontrollierten Bedingungen verwendet.

Kondensationsreaktionen: Reagenzien wie Aldehyde und Ketone werden unter sauren oder basischen Bedingungen verwendet.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind die Zwischenprodukte, die weiter modifiziert werden, um die endgültige SB258585-Struktur zu erzeugen.

Vergleich Mit ähnlichen Verbindungen

SB258585 wird mit anderen 5-HT6-Rezeptorantagonisten verglichen, wie zum Beispiel:

Ro-4368554: Ein weiterer selektiver 5-HT6-Rezeptorantagonist, der in Tiermodellen kognitionsfördernde Wirkungen gezeigt hat.

SB-269970: Ein weiterer 5-HT6-Rezeptorantagonist mit ähnlichen Eigenschaften wie SB258585.

Die Einzigartigkeit von SB258585 liegt in seiner hohen Affinität und Selektivität für den 5-HT6-Rezeptor sowie in seinen nachgewiesenen Wirkungen auf die Verbesserung der kognitiven Funktion und der Stimmungsregulation in Tierstudien .

Eigenschaften

CAS-Nummer |

209480-63-7 |

|---|---|

Molekularformel |

C18H22IN3O3S |

Molekulargewicht |

487.4 g/mol |

IUPAC-Name |

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H22IN3O3S/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16/h3-8,13,20H,9-12H2,1-2H3 |

InChI-Schlüssel |

BDHMSYNBSBZCAF-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |

Kanonische SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SB258585; SB 258585; SB-258585; SB258585 HCl; SB258585 Hydrochloride. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1193413.png)

![3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)